Ethyl 4-isocyanatobenzoate
Description
Phosgene-Based Synthesis Routes from Aromatic Amines
The traditional and most established method for synthesizing isocyanates involves the use of phosgene (B1210022) or its derivatives. acs.orgresearchgate.net This approach is favored for its high yields and rapid reaction rates. acs.org
A common laboratory and industrial-scale method for the synthesis of ethyl 4-isocyanatobenzoate involves the reaction of ethyl 4-aminobenzoate (B8803810) with triphosgene. mdpi.comresearchgate.net Triphosgene, a solid and safer-to-handle substitute for gaseous phosgene, decomposes under reaction conditions to generate phosgene in situ. google.com The reaction is typically carried out in an anhydrous solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), to prevent the formation of unwanted byproducts. mdpi.comresearchgate.net
The general procedure involves dissolving the aminobenzoate precursor in a suitable solvent and then adding triphosgene. rsc.org The reaction mixture is often cooled initially and then heated to reflux to ensure complete conversion. mdpi.com
Table 1: Triphosgene-Mediated Synthesis of this compound
| Precursor | Reagent | Solvent | Reaction Conditions | Product |
| Ethyl 4-aminobenzoate | Triphosgene | THF | Reflux for 1 hour | This compound |
| Diamino-PABA | Triphosgene | Anhydrous Toluene | 0°C to 110°C for 10 hours | 1,3-Propanediol (B51772) Bis(4-isocyanatobenzoate) |
This table summarizes the reaction conditions for the synthesis of this compound and a related diisocyanate using triphosgene.
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired isocyanate. patsnap.com Key parameters include temperature, reaction time, and the stoichiometry of the reactants. patsnap.comnih.gov The use of a tertiary amine base, such as triethylamine (B128534), is often necessary to scavenge the hydrogen chloride gas produced during the reaction, which can otherwise lead to the formation of undesirable ureas. rsc.orgrsc.org
The most critical factor in phosgene-based isocyanate synthesis is the strict maintenance of anhydrous conditions. mdpi.comresearchgate.net Water readily reacts with isocyanates to form unstable carbamic acids, which then decompose to form primary amines. These amines can then react with unreacted isocyanate to produce symmetrical ureas, significantly reducing the yield of the desired product. mdpi.comresearchgate.netuniversiteitleiden.nl
Phosgene-Free Synthetic Approaches for Isocyanates
Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes for isocyanates. acs.orgrsc.org These methods often employ less hazardous reagents and are more aligned with the principles of green chemistry. rsc.organr.fr
Carbonyl diimidazole (CDI) has emerged as a viable alternative to phosgene for the synthesis of isocyanates. acs.orgacs.orgnih.gov The reaction of a primary amine with CDI can produce a carbamoylimidazole intermediate, which can then be converted to the corresponding isocyanate. acs.orgorganic-chemistry.org A significant advantage of using CDI is that it often avoids the formation of symmetrical urea (B33335) byproducts. acs.orgorganic-chemistry.org
This method has been successfully applied to the synthesis of various N-alkyl carbamoylimidazoles, which serve as stable and storable isocyanate equivalents. acs.orgnih.govorganic-chemistry.org These intermediates can then react with a variety of nucleophiles to produce ureas, carbamates, and other derivatives. acs.orgacs.orgnih.govorganic-chemistry.org
Table 2: Synthesis of N-Alkyl Carbamoylimidazoles using CDI
| Amine Salt | Reagent | Product |
| Primary Amine HCl or TFA salts | CDI | Monosubstituted carbamoylimidazoles |
| MeNH3Cl | CDI | N-methyl carbamoylimidazole |
This table illustrates the use of CDI in generating isocyanate precursors from primary amine salts.
The quest for greener synthetic methods has led to the exploration of various other reagents and strategies for isocyanate synthesis. rsc.orgresearchgate.net These include:
Dimethyl Carbonate (DMC): DMC is a non-toxic and environmentally benign reagent that can be used to synthesize carbamates from amines. acs.orgnih.gov These carbamates can then be thermally decomposed to yield isocyanates. nih.gov The reaction of aliphatic amines with DMC can proceed under mild conditions. acs.orgnih.gov
Urea Method: This process utilizes urea as a starting material to produce carbamates, which are then decomposed to isocyanates. acs.orgnih.gov A key advantage of this method is that the byproducts, alcohol and ammonia, can be recycled, leading to a "zero emission" process. nih.gov
Reductive Carbonylation of Nitro Compounds: This method involves the direct reaction of nitro compounds with carbon monoxide to produce isocyanates. acs.orgnih.govuniversiteitleiden.nl This is considered a concise route for isocyanate synthesis. acs.orgnih.gov
Strategic Considerations in this compound Derivative Synthesis
This compound is a versatile building block for the synthesis of a wide range of derivatives. nih.govmdpi.com Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. acs.orgnih.govnih.gov This reactivity allows for the introduction of the ethyl benzoate (B1203000) moiety into various molecular scaffolds, which is a common strategy in medicinal chemistry and materials science. nih.govmdpi.comdcu.ie
For instance, this compound has been used in the synthesis of novel kinase inhibitors and compounds with potential central nervous system activity. nih.govmdpi.com The synthesis of these derivatives typically involves a nucleophilic addition reaction where the amine or other nucleophilic group of a target molecule attacks the electrophilic carbon of the isocyanate group. nih.gov
Strategic Considerations in this compound Derivative Synthesis
Impact of Steric and Electronic Effects from Aromatic Substituents on Isocyanate Reactivity
The reactivity of the isocyanate group (–N=C=O) in aromatic isocyanates like this compound is significantly influenced by the nature and position of other substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
The reactivity of the isocyanate group is dependent on the electrophilicity of its central carbon atom. aidic.it Substituents that alter the electron density on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance (mesomeric) effects.
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -CN, -COOR like the ester in this compound) increase the reactivity of the isocyanate group. poliuretanos.netnih.gov By withdrawing electrons, they make the isocyanate carbon more electron-deficient and thus more susceptible to attack by nucleophiles such as alcohols or amines. aidic.itpoliuretanos.net For this reason, aromatic isocyanates are generally more reactive than aliphatic isocyanates. aidic.itpoliuretanos.net
Electron-Donating Groups (EDGs): Substituents that push electron density into the aromatic ring (e.g., -CH₃, -OCH₃) decrease the reactivity of the isocyanate group toward nucleophiles. aidic.itnih.gov These groups increase the electron density on the isocyanate carbon, making it less electrophilic. aidic.it However, it is noteworthy that in certain catalytic reactions, such as the iridium-catalyzed [2+2+2] cycloaddition of diynes with isocyanates, electron-donating substituents have been found to enhance the reaction rate, indicating that the electronic effect is context-dependent. nih.gov
Steric Effects:
Steric hindrance plays a crucial role in determining the accessibility of the isocyanate carbon to an incoming nucleophile.
Ortho Substituents: Substituents located at the ortho position (adjacent to the isocyanate group) create significant steric hindrance. aidic.itpoliuretanos.net This physical blockage impedes the approach of a reacting molecule, thereby reducing the rate of reaction. aidic.itzenodo.org
Para and Meta Substituents: Substituents at the para or meta positions exert a minimal steric effect on the isocyanate group. aidic.it For these isomers, the electronic effect of the substituent is the dominant factor controlling reactivity. Consequently, aromatic isocyanates with substituents in the para position are typically more reactive than their ortho-substituted counterparts. aidic.it
The following table illustrates how different substituents on a phenyl isocyanate ring affect its reactivity towards nucleophiles.
| Substituent | Position | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| -NO₂ | para | Strong EWG | Low | Very High |
| -COOC₂H₅ (as in this compound) | para | EWG | Low | High |
| -H (Phenyl isocyanate) | - | Neutral | Low | Moderate |
| -CH₃ (p-tolyl isocyanate) | para | EDG | Low | Low |
| -CH₃ | ortho | EDG | High | Very Low |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPCPHKICBCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184815 | |
| Record name | Ethyl 4-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-83-8 | |
| Record name | Ethyl 4-isocyanatobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30806-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-isocyanatobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-isocyanatobenzoate | |
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| Record name | Ethyl 4-isocyanatobenzoate | |
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Synthesis and Reaction Mechanisms
Synthetic Routes to this compound
The most common laboratory and industrial synthesis of this compound involves the phosgenation of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine). ontosight.aigoogle.com This reaction is typically carried out by treating the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. google.comchemsrc.com The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org
An alternative laboratory method involves the Curtius rearrangement, where an acyl azide, derived from the corresponding carboxylic acid, is thermally or photochemically converted to the isocyanate. wikipedia.orgchemeurope.com
Characteristic Reactions of this compound
The primary reactivity of this compound is centered on the electrophilic isocyanate group. It readily undergoes nucleophilic addition with a variety of partners:
Reaction with Alcohols: In the presence of an alcohol, this compound forms a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to its use in polyurethane synthesis.
Reaction with Amines: The reaction with primary or secondary amines leads to the formation of a urea (B33335) derivative. This reaction is often rapid and high-yielding.
Reaction with Water: Hydrolysis of the isocyanate group proceeds through an unstable carbamic acid intermediate, which then decarboxylates to form 4-aminobenzoic acid ethyl ester.
The ester group of this compound can also undergo typical ester reactions, such as hydrolysis under acidic or basic conditions to yield 4-isocyanatobenzoic acid, or transesterification with other alcohols.
Reactivity and Mechanistic Investigations of Ethyl 4 Isocyanatobenzoate
Nucleophilic Addition Reactions of the Isocyanate Functional Group
The isocyanate group of ethyl 4-isocyanatobenzoate readily reacts with nucleophiles. This reactivity is central to its role in the formation of diverse chemical linkages, making it a key component in the synthesis of many important molecules.
Formation of Substituted Urea (B33335) Derivatives with Primary and Secondary Amines
A primary reaction of this compound is its reaction with primary and secondary amines to produce substituted urea derivatives. organic-chemistry.orgbeilstein-journals.orgrsc.orgtue.nlnih.govnih.gov This reaction is a straightforward and efficient method for creating the urea linkage, a fundamental component in many biologically active compounds and materials. organic-chemistry.orgnih.govresearchgate.net The reaction proceeds through the nucleophilic addition of the amine to the isocyanate's electrophilic carbon, typically in a suitable solvent like dichloromethane (B109758) or dimethylformamide at room temperature, without the need for a base. researchgate.netcommonorganicchemistry.com For instance, this compound has been reacted with various anilines and other amines to synthesize a range of N,N'-disubstituted ureas. nih.govgoogle.comgoogle.com
Kinetics and Thermodynamics of Urea Bond Formation
The formation of ureas from isocyanates and amines is generally a rapid process. nih.gov However, the kinetics can be influenced by several factors, including the nucleophilicity of the amine and the steric hindrance around the reacting centers. nih.gov Studies on hindered urea bonds have shown that they can exist in a thermodynamic equilibrium with their corresponding isocyanate and amine precursors. nih.gov The equilibrium constant for this dissociation is dependent on the steric bulk of the substituents on the nitrogen atoms. nih.gov For example, ureas with bulkier substituents exhibit a greater tendency to dissociate. nih.gov
Role of Catalysis in Enhancing Reaction Efficiency
While many reactions between isocyanates and amines proceed efficiently without a catalyst, certain catalysts can enhance the reaction rate. commonorganicchemistry.comacs.org Lewis acids and bases have been shown to catalyze the hydroamination of isocyanates. acs.org For example, a two-coordinate Fe(II) complex has been demonstrated to be an effective precatalyst for the formation of ureas from isocyanates and amines, allowing the reaction to proceed under mild conditions. acs.org In some cases, the urea product itself can act as a catalyst in subsequent reactions. rsc.orgtue.nl
Carbamate (B1207046) Synthesis through Reaction with Alcohols and Polyols
This compound reacts with alcohols and polyols to form carbamates, also known as urethanes. organic-chemistry.orgbeilstein-journals.orgaanda.orgbohrium.comcdnsciencepub.com This reaction is a cornerstone of polyurethane chemistry and is also widely used in the synthesis of pharmaceuticals and other fine chemicals. google.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon, followed by a proton transfer to form the carbamate linkage.
Direct Carbamation of Hydroxyl-Functionalized Biopolymers (e.g., Cellulose)
The hydroxyl groups present on biopolymers like cellulose (B213188) can be functionalized through reactions with isocyanates to form carbamates. aanda.orgbohrium.comcdnsciencepub.comresearchgate.netacs.org This modification can alter the properties of the biopolymer, such as its solubility and thermal stability. researchgate.netacs.org The synthesis of cellulose carbamates can be achieved by reacting cellulose with an isocyanate, such as this compound, often in the presence of a catalyst like dibutyltin (B87310) dilaurate and in a suitable solvent system. researchgate.net This process allows for the introduction of new functional groups onto the cellulose backbone, enabling the creation of novel bio-based materials. acs.orgresearchgate.net
Spectroscopic Monitoring of Carbamate Linkage Formation
The formation of the carbamate linkage can be monitored in real-time using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy. bohrium.comcdnsciencepub.comresearchgate.net FTIR allows for the observation of the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to the carbamate group (C=O stretching and N-H bending vibrations). bohrium.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying carbamate formation, providing detailed information about the structure of the resulting products. cdnsciencepub.com These spectroscopic methods are invaluable for understanding the reaction kinetics and confirming the successful modification of the starting material. bohrium.comcdnsciencepub.com
Hydrolysis of the Ethyl Ester Moiety of this compound and its Conjugates
The hydrolysis of the ethyl ester group in this compound and its derivatives to the corresponding carboxylic acid is a critical transformation in multi-step syntheses. This conversion is typically achieved under basic conditions, which are effective but can sometimes lead to unexpected chemical pathways.
Base-Catalyzed Hydrolysis Protocols (e.g., LiOH, NaOH) for Carboxylic Acid Analogues
Base-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. libretexts.org Common bases for this saponification reaction include lithium hydroxide (B78521) (LiOH) and sodium hydroxide (NaOH). libretexts.orgcommonorganicchemistry.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is generally irreversible and proceeds to completion. libretexts.org
In the context of complex molecules containing the this compound moiety, base-catalyzed hydrolysis has been successfully employed. For instance, in the synthesis of various biologically relevant compounds, the ethyl ester is cleaved to yield the free carboxylic acid. mpdkrc.edu.inacs.orgnih.gov The choice of base and solvent system is crucial for reaction efficiency. A mixture of lithium hydroxide in tetrahydrofuran (B95107) (THF) and water has been found to be an effective system for the hydrolysis of ethyl esters, providing good yields. nih.gov Similarly, sodium hydroxide in a mixture of methanol (B129727) (MeOH) and THF is also a common protocol for this transformation. mpdkrc.edu.inacs.org
Table 1: Representative Base-Catalyzed Hydrolysis Protocols for Ethyl Ester Conjugates
| Base/Solvent System | Substrate Type | Conditions | Outcome | Reference |
| LiOH / THF-H₂O | This compound conjugate | Room Temperature, 3 h | Effective hydrolysis to the corresponding carboxylic acid | nih.gov |
| LiOH / THF-H₂O | Diaryl diureido derivative with ethyl benzoate (B1203000) group | 60 °C, 10-12 h | Complete hydrolysis to diacid analog | nih.gov |
| NaOH / MeOH / THF | Indole derivative with ethyl benzoate group | Not specified | Hydrolysis to the desired carboxylic acid | mpdkrc.edu.in |
| NaOH / THF | Pyrimidine-2,4-dione derivative | 60 °C, 0.5 h | Hydrolysis to the corresponding carboxylic acid | acs.org |
Analysis of Unexpected Reaction Pathways and By-product Formation
While base-catalyzed hydrolysis is a reliable method, unexpected side reactions can occur, leading to the formation of by-products. The specific structure of the substrate and the reaction conditions play a significant role in these alternative pathways.
An interesting and unexpected reaction pathway was observed during the LiOH-mediated hydrolysis of a urea derivative of this compound. nih.gov Instead of the anticipated carboxylic acid, a stable hemiketal-type compound was formed. nih.gov
The proposed mechanism for this transformation involves the initial hydrolysis of the ethyl ester, which generates ethanol (B145695) in situ. This ethanol then acts as a nucleophile, attacking the carbonyl group of the adjacent urea moiety. nih.gov The stability of the resulting hemiketal was attributed to the formation of a strong intramolecular hydrogen bond between the newly formed hydroxyl group and a nearby thiazole (B1198619) nitrogen atom. nih.gov This unexpected outcome highlights the potential for intramolecular reactions to compete with the intended hydrolysis, especially in complex molecules where reactive functional groups are in close proximity.
Polymerization Behavior of this compound
The isocyanate group (-N=C=O) is highly reactive, making compounds like this compound valuable building blocks in polymer chemistry, particularly for the synthesis of polyurethanes.
Contribution to the Synthesis of Polyurethanes and Poly(ester-urethane)s
This compound and its derivatives are utilized in the preparation of polyurethanes and poly(ester-urethane)s. sigmaaldrich.combohrium.commdpi.comresearchgate.net Polyurethanes are typically synthesized through the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). google.comresearchgate.net While this compound itself is a monofunctional isocyanate, it can be incorporated into diisocyanate monomers. For example, a novel diisocyanate, 1,3-propanediol (B51772) bis(4-isocyanatobenzoate), has been synthesized and used to create biodegradable and biocompatible poly(ester-urethane)s. mdpi.comresearchgate.net These polymers are formed by reacting the diisocyanate with a macrodiol, such as poly(ε-caprolactone) (PCL), and a chain extender like 1,4-butanediol. mdpi.comresearchgate.net
The properties of the resulting poly(ester-urethane)s, such as their mechanical behavior and water uptake, are influenced by the molecular weight of the components and the crystallinity of the polymer segments. mdpi.comresearchgate.net The use of isocyanates derived from p-aminobenzoic acid allows for the introduction of specific, functional moieties into the polymer backbone. mdpi.comresearchgate.net
Mechanism of Chain Extension and Network Formation in Polyurethane Synthesis
The formation of polyurethane polymers occurs through a step-growth polymerization mechanism. The fundamental reaction is the addition of an alcohol (from the polyol) to the isocyanate group, forming a urethane (B1682113) linkage. google.com
In a typical synthesis, a prepolymer is first formed by reacting a polyol with an excess of a diisocyanate. mdpi.comresearchgate.net This prepolymer contains isocyanate end-groups. The subsequent addition of a low-molecular-weight diol or diamine, known as a chain extender, links these prepolymers together, leading to a significant increase in molecular weight. google.comepa.gov This process is called chain extension. epa.gov
The reaction between the isocyanate and the polyol is often referred to as the gelling reaction, which leads to the growth of the polymer chain. google.com When polyfunctional isocyanates or polyols are used, cross-linking occurs, resulting in the formation of a three-dimensional polymer network. google.comutwente.nl The structure of the isocyanate and the chain extender dictates the properties of the final polyurethane material, which can range from flexible elastomers to rigid plastics. mdpi.comresearchgate.net
Advanced Organic Synthesis Applications of Ethyl 4 Isocyanatobenzoate
Construction of Complex Organic Architectures
The dual reactivity of ethyl 4-isocyanatobenzoate makes it an exemplary building block for the synthesis of intricate molecular frameworks, particularly in the realm of heterocyclic chemistry and the development of specialized chemical tools.
This compound serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The highly electrophilic isocyanate group readily reacts with nucleophiles, such as amines, to form urea (B33335) linkages, which can then be incorporated into larger ring systems. This reactivity is fundamental to creating complex structures found in many biologically active molecules.
A notable application is in the preparation of ureidopyrimidine derivatives. For instance, this compound reacts with 2-amino-6-tridecylpyrimidin-4-ol in a refluxing solution of tetrahydrofuran (B95107) with triethylamine (B128534) as a catalyst. rsc.orgrsc.org The reaction proceeds via a nucleophilic addition of the amino group of the pyrimidine (B1678525) to the isocyanate, yielding ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate. rsc.orgrsc.orgcookechem.comsigmaaldrich.com
Similarly, the compound is utilized in the synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives, which have been investigated as potential dual kinase inhibitors. nih.gov In these syntheses, the isocyanate group of this compound reacts with an amino group on the tetrahydrobenzo[d]thiazole core in a solution of dimethylformamide (DMF) and dichloromethane (B109758) (DCM) at room temperature to form a substituted urea linkage. nih.gov
The structure of this compound allows for its derivatization into more complex, specialized reagents and ligands for various applications, including supramolecular chemistry. The electronic properties of the benzoate (B1203000) ester can be used to modulate the characteristics of the final product.
An example is its use in creating building blocks for supramolecular polymers. rsc.org Researchers have demonstrated that ureidopyrimidines containing a benzoate ester, derived from this compound, can self-assemble through hydrogen bonding. rsc.org The electron-withdrawing nature of the ester group, when in direct electronic communication with the hydrogen-bonding motif, can influence the degree of supramolecular polymerization. rsc.org This allows for the fine-tuning of material properties based on predictable electronic effects. rsc.org The resulting derivatives, such as ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate, serve as monomers that can be further modified to create larger, stimuli-responsive polymeric structures. rsc.orgrsc.org
Chemical Modification and Functionalization of Polymeric Materials
This compound is an effective agent for the chemical modification of natural polymers, most notably cellulose (B213188). Its reactivity allows for the introduction of new functional groups onto the polymer backbone, thereby altering its physical and chemical properties.
A significant application of this compound is in the synthesis of novel cellulose derivatives. tandfonline.comusm.edusigmaaldrich.com Specifically, it is used to prepare cellulose (p-ethylbenzoate) carbamate (B1207046) through a reaction with the hydroxyl groups of the cellulose polymer. tandfonline.com This modification is typically carried out in a homogeneous solution, which allows for greater control over the reaction compared to heterogeneous methods. usm.edutandfonline.com
The process involves dissolving cellulose in a suitable solvent system, such as lithium chloride (LiCl) in N,N-dimethylacetamide (DMAc). tandfonline.comusm.edutandfonline.com Once the cellulose is dissolved, this compound is added to the solution. The isocyanate groups react with the cellulose hydroxyls to form stable carbamate linkages, resulting in a new cellulose derivative that is soluble in solvents like DMAc, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This reaction is notable for its high efficiency and the absence of by-products, simplifying the purification process. tandfonline.com
A key advantage of using this compound for cellulose modification in homogeneous systems is the ability to control the degree of substitution (DS). tandfonline.comusm.edutandfonline.com The DS refers to the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the cellulose chain. By carefully controlling the stoichiometry of the reactants, a target DS can be achieved with high precision.
In a study by Williamson and McCormick, a cellulose derivative with a target DS of 1.0 was successfully synthesized by reacting cellulose with a slight excess of this compound in a LiCl/DMAc solution. tandfonline.com The resulting product, cellulose (p-ethylbenzoate) carbamate, was obtained in a high yield of 92%. tandfonline.com This level of control is a significant advantage of isocyanate-based chemistry in homogeneous solutions. tandfonline.comusm.edutandfonline.com
Table 1: Controlled Synthesis of Cellulose (p-ethylbenzoate) Carbamate
| Parameter | Value | Reference |
| Reagent | This compound | tandfonline.com |
| Solvent System | LiCl / DMAc | tandfonline.comtandfonline.com |
| Target Degree of Substitution (DS) | 1.0 | tandfonline.com |
| Achieved Degree of Substitution (DS) | 1.0 | tandfonline.com |
| Yield | 92% | tandfonline.com |
Comparative studies have highlighted the effectiveness of this compound in cellulose functionalization relative to other isocyanates, such as phenyl isocyanate. tandfonline.comtandfonline.com Both reagents react readily with cellulose in a LiCl/DMAc homogeneous system to form the corresponding cellulose carbamate derivatives with high yields and no by-products. tandfonline.com
However, the choice of isocyanate influences the properties of the resulting polymer and the reaction conditions required to achieve a desired degree of substitution. For instance, in a comparative experiment, a much higher degree of substitution (2.6) was achieved using phenyl isocyanate compared to the targeted DS of 1.0 for this compound, demonstrating the tunability of the reaction. tandfonline.com The reaction with this compound yielded a polymer soluble in DMAc, DMF, and DMSO, while the phenyl isocyanate derivative was soluble in acetone. tandfonline.com These facile reactions demonstrate a reliable pathway for producing tailored cellulose derivatives. tandfonline.comusm.edutandfonline.com
Table 2: Comparison of Isocyanates for Cellulose Carbamoylation
| Parameter | This compound | Phenyl Isocyanate | Reference |
| Target DS | 1.0 | N/A | tandfonline.com |
| Achieved DS | 1.0 | 2.6 | tandfonline.com |
| Yield | 92% | 89% | tandfonline.com |
| Product Solubility | DMAc, DMF, DMSO | Acetone | tandfonline.com |
Grafting and Surface Functionalization of Polymer Substrates
The chemical modification of polymer surfaces is a critical area of materials science, aimed at tailoring surface properties such as wettability, biocompatibility, and chemical reactivity without altering the bulk characteristics of the material. This compound serves as a valuable reagent in this field due to its highly reactive isocyanate group (-NCO). This functional group readily undergoes addition reactions with nucleophiles, particularly the hydroxyl (-OH) and primary amine (-NH2) groups commonly found or introduced onto the surfaces of various polymer substrates. This reactivity allows for the direct and covalent grafting of the ethoxycarbonylphenyl moiety onto a polymer backbone, a process known as surface functionalization.
The primary mechanism involves the reaction of the isocyanate with active hydrogen-containing groups on the polymer surface. For instance, polymers rich in hydroxyl groups, such as cellulose, polyvinyl alcohol, or poly(hydroxyethyl methacrylate), can be functionalized through the formation of a carbamate (urethane) linkage. Similarly, polymers with amine functionalities, which can be present inherently or introduced through surface treatments like plasma amination, react with this compound to form urea linkages. nih.govbohrium.com This process effectively anchors the benzoate functional group to the polymer surface.
A notable application of this strategy is in the chemical modification of cellulose. Research has demonstrated the successful synthesis of cellulose carbamate derivatives through the reaction of cellulose with this compound. researchgate.net These reactions are often performed in homogeneous solutions, for example, using a lithium chloride (LiCl)/N,N-dimethylacetamide (DMAc) solvent system which is capable of dissolving cellulose. researchgate.net The use of this compound in such systems has been shown to be highly efficient, providing a controllable degree of substitution and achieving high product yields. researchgate.net The resulting functionalized cellulose exhibits altered properties and presents a platform for further chemical transformations.
The table below summarizes the findings from research on the functionalization of cellulose using this compound.
| Polymer Substrate | Reagent | Reaction System | Key Findings | Reference |
| Cellulose | This compound | Homogeneous solution in Lithium Chloride/N,N-dimethylacetamide (LiCl/DMAc) | Facile reaction, controllable degrees of substitution, and high yields of cellulose carbamate derivatives. | researchgate.net |
This grafting technique is not limited to natural polymers. Synthetic polymers can be surface-activated to introduce hydroxyl or amine groups, which are then available to react with this compound. bohrium.com The introduction of the ethyl benzoate group can significantly modify the surface energy, hydrophilicity/hydrophobicity, and refractive index of the polymer. Furthermore, the ester group on the grafted molecule provides a secondary reaction site. It can be hydrolyzed to a carboxylic acid, creating a negatively charged surface or providing a new anchor point for subsequent grafting reactions via carbodiimide (B86325) chemistry, thereby enabling the creation of complex, multifunctional polymer surfaces.
Research Applications in Medicinal and Pharmaceutical Chemistry
Design and Synthesis of Biologically Active Ethyl 4-isocyanatobenzoate Derivatives
The reactivity of the isocyanate group (-N=C=O) in this compound with nucleophiles, particularly amines, is the cornerstone of its application in creating diverse molecular libraries. This reaction typically proceeds under mild conditions to form stable urea (B33335) derivatives, a scaffold frequently found in therapeutic agents.
Creation of Novel Urea Compounds with Central Nervous System (CNS) Activity
Researchers have extensively used this compound to synthesize novel urea compounds and investigate their potential effects on the central nervous system. These efforts have focused on creating molecules that can interact with key neurological pathways.
A series of novel urea derivatives synthesized from this compound have been evaluated for their CNS activity, with studies suggesting a potential interaction with both the serotonin (B10506) and opioid systems. mdpi.comnih.govnih.gov The antinociceptive and serotoninergic activities of related compounds have been previously established, prompting the design of new derivatives. mdpi.comnih.gov Pharmacological testing of these new compounds, including assessments of spontaneous locomotor activity, amphetamine-induced hyperactivity, and analgesic effects, indicates that their mechanism of action may involve these key neurotransmitter systems. mdpi.comnih.govnih.gov For instance, the analgesic activity of certain derivatives was evaluated in the presence of naloxone, a non-selective opioid receptor antagonist, to probe the involvement of the opioid system. nih.gov The structural design often incorporates features known to be important for interaction with opioid receptors, such as a phenyl ring and a tertiary nitrogen atom. nih.gov
The synthesis of these target urea compounds is achieved through a direct reaction. mdpi.comnih.gov The general procedure involves reacting the appropriate 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine with this compound in a solvent like dichloromethane (B109758) at room temperature. mdpi.comnih.govnih.govnih.gov The reaction is typically carried out under a dry nitrogen atmosphere. nih.gov After several hours, the solvent is removed, and the resulting product is purified, often by crystallization from a suitable solvent like propan-2-ol. nih.gov This synthetic route has been successfully employed to create a library of derivatives for pharmacological evaluation. mdpi.comnih.govnih.gov For example, compound 3h (1-(1-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-imidazo)-3-(4-ethoxycarbonylphenyl)urea) was synthesized using this method and showed notable activity, which was attributed to favorable ADMET properties, including good blood-brain barrier permeation. mdpi.comnih.gov
Table 1: Synthesis of Selected 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives
| Compound | Reactants | Solvent | Key Findings | Reference |
| 3a-3h | 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines, this compound | Dichloromethane | Evaluated for CNS activity; potential involvement of serotonin and/or opioid systems suggested. | mdpi.com, nih.gov |
| 3h | 1-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, this compound | Dichloromethane | Showed the best activity, potentially due to favorable lipophilicity and blood-brain barrier permeation. | mdpi.com, nih.gov |
| 3a-m | 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines, Various isocyanates (including this compound) | Dichloromethane | Synthesized and subjected to in silico ADMET studies to select candidates for in vivo experiments. | nih.gov |
Development of Enzyme Inhibitors and Antagonists
The ureido scaffold derived from this compound is also a critical feature in the design of various enzyme inhibitors. Its ability to form key hydrogen bonds within enzyme active sites makes it a valuable component in drug design.
This compound has been utilized in the development of inhibitors for Trypanosoma brucei FolD (TbFolD), a bifunctional enzyme essential for the growth of the parasite that causes African trypanosomiasis. acs.orgresearchgate.net In one study, this compound was reacted with 4-hydroxy-2,5,6-triaminopyrimidine sulfate (B86663) to synthesize ethyl 4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoate. acs.org This intermediate was then hydrolyzed to the corresponding carboxylic acid, which served as a lead compound for developing TbFolD inhibitors. acs.orgresearchgate.net The resulting compound showed an IC₅₀ of 2.2 μM against TbFolD and demonstrated antiparasitic activity against T. brucei. acs.orgresearchgate.net X-ray crystallography confirmed the molecular structure of the intermediate, revealing that the urea linkage was at the 5-position of the pyrimidine (B1678525) ring, which was crucial for rational drug design. acs.orgresearchgate.net
Table 2: Activity of Ureido-Based Inhibitor against T. brucei
| Compound | Target Enzyme | IC₅₀ (TbFolD) | Antiparasitic IC₅₀ (T. brucei) | Reference |
| Compound 2 | T. brucei FolD | 2.2 μM | 49 μM | acs.org, researchgate.net |
| Derived from the hydrolysis of ethyl 4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoate |
Synthesis of Dual Kinase Inhibitors (e.g., CK2 and GSK3β)
The simultaneous inhibition of Casein kinase 2 (CK2) and glycogen (B147801) synthase kinase-3beta (GSK3β) is a promising strategy in cancer therapy, as both kinases are involved in the deactivation of the tumor suppressor protein PTEN. nih.govnih.gov this compound has been employed as a reagent in the synthesis of novel 4,5,6,7-tetrahydrobenzo[d]thiazole-based dual kinase inhibitors. nih.gov In this synthetic approach, various substituted isocyanates, including this compound, were reacted with an aminotetrahydrobenzo[d]thiazole core via a nucleophilic addition reaction. nih.gov The resulting ester derivatives were then hydrolyzed to their corresponding carboxylic acids. nih.gov One such compound, 1g , derived from ethyl 3-isocyanatobenzoate, showed the highest dual kinase inhibitory activity, with an IC₅₀ of 1.9 μM against CK2 and 0.67 μM against GSK3β. nih.gov This highlights the importance of the carboxyl group's position on the phenyl ring for achieving dual kinase inhibition. nih.gov
Table 3: Synthesis and Activity of Tetrahydrobenzo[d]thiazole-Based Kinase Inhibitors
| Compound ID | Reagent Used | Target Kinases | IC₅₀ (CK2) | IC₅₀ (GSK3β) | Reference |
| 1e | This compound | CK2, GSK3β | >30% inhibition in primary screen | >30% inhibition in primary screen | nih.gov |
| 1g | Ethyl 3-isocyanatobenzoate | CK2, GSK3β | 1.9 μM | 0.67 μM | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Conjugates
This compound is a valuable reagent in medicinal chemistry, frequently employed to create a diverse range of biologically active compounds through the formation of urea or ureido linkages. mpdkrc.edu.innih.govacs.org The structure-activity relationship (SAR) of these conjugates is a critical area of investigation, aiming to understand how modifications to the molecular structure influence their pharmacological effects. By systematically altering substituents and analyzing the resulting changes in activity, researchers can identify key structural features responsible for efficacy and selectivity.
Correlating Molecular Descriptors with Pharmacological Activity
Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. In SAR studies, these descriptors are correlated with the biological activity of a series of compounds to build predictive models and guide the design of new, more potent analogues.
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It is particularly critical for drugs targeting the central nervous system (CNS), as they must cross the highly lipophilic blood-brain barrier (BBB). nih.govresearchgate.net Lipophilicity is often expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water.
| Compound | Structure | AlogP98 | Predicted BBB Permeation |
|---|---|---|---|
| Derivative 1 | 1-(1-ethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-yl)-3-(4-ethoxycarbonylphenyl)urea | 4.25 | Good |
| Derivative 2 | 1-(1-methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-yl)-3-(4-ethoxycarbonylphenyl)urea | 4.88 | High |
| Derivative 3 (Most Active) | 1-(1-ethyl-4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-yl)-3-(4-ethoxycarbonylphenyl)urea | 5.21 | Very High |
Data is synthesized for illustrative purposes based on findings reported in referenced studies. nih.govptchm.pl
Beyond lipophilicity, the size and shape of a molecule, quantified by descriptors such as molecular surface area, volume, and mass, are fundamental to its interaction with biological targets. These steric parameters determine the quality of fit within a receptor's binding pocket, influencing binding affinity and, consequently, biological activity.
In the SAR analysis of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-ylideneureas synthesized using this compound, the most promising compound for CNS activity was characterized by a greater molecular surface area, volume, and mass compared to less active compounds in the series. researchgate.netptchm.pl These findings suggest that for this particular scaffold, a larger molecular profile is conducive to achieving the desired pharmacological effect, likely by optimizing interactions within the target binding site. The study concluded that these properties, in conjunction with higher lipophilicity, were primary contributors to the compound's superior activity. ptchm.pl
| Compound | Molecular Mass (Da) | Molecular Volume (ų) | Molecular Surface Area (Ų) | Relative Activity |
|---|---|---|---|---|
| Compound A | 380.45 | 1205.8 | 701.5 | Low |
| Compound B | 414.90 | 1280.2 | 745.1 | Moderate |
| Compound C (Most Active) | 428.93 | 1322.7 | 768.9 | High |
This table presents representative data illustrating the trend observed in structure-activity relationship studies. nih.govptchm.plresearchgate.net
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools for understanding SAR at the atomic level. Techniques like Density Functional Theory (DFT) and pharmacophore modeling allow researchers to investigate the electronic properties and spatial requirements for ligand-receptor binding, offering insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It can determine various electronic and structural parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability.
For derivatives of this compound, DFT calculations have been employed to obtain these parameters. nih.gov In one study, however, the HOMO and LUMO energies did not appear to be directly related to the observed central nervous system activity. researchgate.netptchm.pl This suggests that while electronic properties are important, they may not be the primary determinants of bioactivity for that specific class of compounds, where steric and lipophilic factors appeared more dominant. ptchm.pl Nevertheless, DFT remains a valuable tool for optimizing molecular geometries and understanding the electronic distribution which can influence hydrogen bonding and other non-covalent interactions crucial for receptor binding. mdpi.comresearchgate.net
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. dovepress.comnih.gov These models serve as 3D queries for virtual screening of compound libraries to find new potential ligands or to guide the design of derivatives with improved binding affinity.
Conjugates of this compound have been included in studies where pharmacophore models were developed to define the requirements for activity at specific targets, such as opioid or serotonin receptors. nih.govresearchgate.net For example, a series of urea derivatives was designed to fit a non-classical pharmacophore model for opioid receptor activity. nih.gov By mapping molecules onto the pharmacophore model, researchers can predict their potential for binding and rationalize the activities of a series of compounds. This approach, often combined with molecular docking, helps to refine the understanding of ligand-receptor interactions and prioritize the synthesis of compounds with a higher probability of success. nih.gov
This compound as an Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
This compound is a valuable reagent in the synthesis of complex organic molecules, serving as a critical intermediate in the development of new Active Pharmaceutical Ingredients (APIs). Its utility stems from the high reactivity of the isocyanate functional group (-N=C=O), which readily undergoes nucleophilic addition reactions, particularly with amines, to form stable urea derivatives. This urea linkage is a common structural motif found in many biologically active compounds, making this compound a key building block in medicinal chemistry.
The compound's structure, featuring a reactive isocyanate at one end and an ethyl ester at the other, allows for the strategic introduction of a carboxyethylphenylurea moiety into a target molecule. This can influence the molecule's pharmacological properties, including its ability to bind to specific biological targets.
Detailed research findings highlight its role in synthesizing novel compounds with therapeutic potential across different areas.
Synthesis of Novel Urea Derivatives for CNS Activity
In the search for new agents targeting the central nervous system (CNS), this compound has been used to create series of novel urea derivatives. mdpi.com Researchers have synthesized these compounds by reacting this compound with various 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines. mdpi.comresearchgate.net The resulting molecules, which incorporate a substituted imidazoline (B1206853) and a phenylurea group, were evaluated for their potential activity within the opioid and serotonin systems, both significant targets for CNS-acting drugs. mdpi.comresearchgate.net The fundamental reaction involves the nucleophilic attack of the primary amine of the imidazoline derivative on the electrophilic carbon of the isocyanate group.
| Reactant A | Reactant B | Resulting Compound Class |
| 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine | This compound | 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives |
Synthesis of Kinase Inhibitors
This compound serves as an intermediate in the synthesis of dual kinase inhibitors, specifically targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β). nih.gov In one synthetic pathway, it was reacted with an aminothiazole derivative to form key intermediates. nih.gov The reaction creates a urea linkage, which is an essential part of the final pharmacophore designed to inhibit the kinases. The resulting ester intermediates can then be hydrolyzed to the corresponding carboxylic acids, which often exhibit different binding characteristics and solubility. nih.gov
| Amine Precursor | Reagent | Resulting Intermediate |
| 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative | This compound | Ethyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate derivative (e.g., compound 1e) |
| N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | This compound (2 moles) | Di-substituted urea derivative (e.g., compound 2e) |
Other Pharmaceutical Intermediates
The utility of this compound extends to the preparation of various other complex molecules with potential pharmaceutical applications. It has been used in the synthesis of ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4-(2-oxocyclohexanecarboxamido)benzoate, demonstrating its versatility as a synthetic intermediate. sigmaaldrich.com Furthermore, patents related to the development of Factor XIa inhibitors, which are investigated for the treatment of thrombosis, list this compound as a relevant chemical compound. google.com The closely related mthis compound has been used to prepare a benzimidazole-1-carboxamide derivative showing significant antitumor activity against prostate cancer cells, further underscoring the importance of this class of reagents in oncology research. lookchem.comchemicalbook.com
Research Applications in Material Science
Synthesis of High-Performance Polymeric Materials
The molecular architecture of Ethyl 4-isocyanatobenzoate, featuring a reactive isocyanate group and a stable aromatic ester, makes it a valuable building block for a variety of high-performance polymers. Its primary application is in the synthesis of polyurethanes and related copolymers, where it can be used to introduce specific functionalities and enhance material properties.
Development of Biodegradable and Biocompatible Polyurethanes
A significant area of research focuses on creating polyurethanes for biomedical applications that are both biocompatible and biodegradable. Traditional aromatic polyurethanes often degrade into toxic aromatic diamines, limiting their use in the body. Research has demonstrated that designing polyurethanes with non-toxic precursors can overcome this limitation. nih.govnih.govresearchgate.net
The incorporation of p-aminobenzoate moieties into the polyurethane backbone is a key strategy for developing non-toxic, biodegradable polymers. nih.govnih.gov These groups are introduced through custom-synthesized diisocyanates derived from p-aminobenzoic acid (PABA) analogues. Upon degradation, the ester and urethane (B1682113) linkages in the polymer backbone hydrolyze to release PABA-based derivatives, which are considered non-toxic, unlike the carcinogenic diamines released from conventional aromatic polyurethanes. nih.gov This approach allows for the creation of materials suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. researchgate.net
A novel, symmetrical aromatic diisocyanate, 1,3-propanediol (B51772) bis(4-isocyanatobenzoate) (termed IsoPABA), has been synthesized to produce non-toxic, biodegradable, and biocompatible polyurethanes. nih.gov This diisocyanate is synthesized from the corresponding diamine, 1,3-propanediol bis(4-aminobenzoate) (diamino-PABA). nih.gov
These polyurethanes are typically synthesized via a two-step polymerization process involving a soft segment, commonly a poly(ε-caprolactone) (PCL) diol, and a hard segment formed by the reaction of IsoPABA with a chain extender. nih.gov The properties of the resulting thermoplastic poly(ester-urethane)s can be tailored by varying the molecular weight of the PCL soft segment and the type of chain extender used. nih.govnih.govresearchgate.net For instance, using a short PCL diol results in elastomeric materials, while higher molecular weight PCL diols lead to more plastic polyurethanes. nih.gov The use of hydrolyzable chain extenders has been shown to yield polymers with higher molecular weights and better performance compared to non-hydrolyzable counterparts. nih.gov
Below is a data table summarizing the properties of polyurethanes synthesized using IsoPABA and PCL of varying molecular weights.
| Polymer ID | PCL Molecular Weight (g/mol) | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
|---|---|---|---|---|---|
| PU-1 | 564 | EDA-2CL | 20.1 ± 1.5 | 700 ± 50 | 14.8 ± 1.1 |
| PU-2 | 1308 | EDA-2CL | 24.5 ± 1.8 | 650 ± 45 | 35.2 ± 2.5 |
| PU-3 | 2054 | EDA-2CL | 28.3 ± 2.0 | 600 ± 40 | 150.5 ± 10.1 |
| PU-4 | 564 | BDO | 15.5 ± 1.2 | 550 ± 30 | 12.1 ± 0.9 |
| PU-5 | 2054 | BDO | 25.1 ± 1.9 | 580 ± 35 | 145.3 ± 9.8 |
Data derived from research on thermoplastic poly(ester-urethane)s based on PCL and IsoPABA. nih.gov
Fabrication of Functional Coatings and Films
Polyurethanes are widely used in the formulation of functional coatings due to their excellent mechanical properties, adhesion, and chemical resistance. nih.govmdpi.com While research directly employing this compound for general-purpose coatings is not extensively documented in the reviewed literature, the biodegradable polyurethanes derived from its analogues are prime candidates for specialized biomedical coatings. These materials can be processed into films and coatings for medical devices, where biocompatibility and controlled degradation are essential.
The synthesis of polymer brushes on surfaces using isocyanate-functional monomers is another advanced application. usm.edu This technique allows for the creation of ultra-thin films with controlled density and functionality. By using blocked isocyanates, polymer coatings can be grown directly from a surface, and the reactive isocyanate groups can be later exposed for further modification, for example, through "click" reactions with thiol-containing molecules. usm.edu This method provides a pathway to create highly functionalized surfaces for applications in sensors, biocompatible interfaces, and anti-fouling coatings.
Engineering of Smart Materials and Responsive Systems
Smart materials, or responsive systems, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as light, pH, or temperature. nih.govmdpi.com Polyurethanes can be engineered to exhibit these properties by incorporating specific responsive moieties into their polymer backbone or as side chains. nih.gov
The aromatic ester groups present in this compound and its derivatives can participate in intermolecular interactions that may be sensitive to environmental pH. mdpi.com For example, research has shown that aromatic groups in a polyurethane backbone can influence the release of drugs like doxorubicin (B1662922) in response to pH changes. mdpi.com Furthermore, photosensitive groups such as coumarin (B35378) or azobenzene (B91143) can be incorporated into polyurethane structures to create materials that respond to light. nih.govnih.gov The photodimerization of coumarin, for instance, can be used to create photo-crosslinkable polyurethanes. nih.govresearchgate.net While the direct use of this compound to create smart materials is an area for further exploration, its core structure provides a versatile platform for the future incorporation of such stimulus-responsive groups.
Investigation of Polymer Properties for Specific Applications (e.g., Hydrolytic and Enzymatic Degradation)
For applications in biomedicine and environmental sustainability, understanding the degradation behavior of polymers is crucial. The polyurethanes synthesized from IsoPABA and PCL are designed to be biodegradable through both hydrolytic and enzymatic pathways. nih.govresearchgate.net
Hydrolytic Degradation: The degradation process is initiated by the hydrolysis of the ester bonds present in both the PCL soft segment and the p-aminobenzoate-based hard segment. nih.govnih.govresearchgate.net The susceptibility of poly(ester-urethane)s to hydrolysis is a well-known phenomenon. nih.gov Water molecules attack the ester linkages, leading to chain scission and a reduction in the polymer's molecular weight. researchgate.net The rate of hydrolytic degradation is influenced by the polymer's hydrophilicity and crystallinity. nih.gov In the case of PCL-based polyurethanes, water uptake was found to be lower for polymers with higher molecular weight PCL, which is attributed to the increased crystallinity of the soft segment, hindering water penetration. nih.gov
The table below shows the water uptake of different polyurethane films, which is an initial indicator of their potential for hydrolytic degradation.
| Polymer ID | PCL Molecular Weight (g/mol) | Water Uptake at 24h (%) |
|---|---|---|
| PU-1 | 564 | 3.5 ± 0.3 |
| PU-2 | 1308 | 2.1 ± 0.2 |
| PU-3 | 2054 | 1.5 ± 0.1 |
Data derived from research on thermoplastic poly(ester-urethane)s based on PCL and IsoPABA. nih.gov
Advanced Analytical and Characterization Techniques in Ethyl 4 Isocyanatobenzoate Research
Spectroscopic Methodologies for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental in confirming the molecular structure of Ethyl 4-isocyanatobenzoate and quantifying it in various applications.
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, while the aromatic protons appear as doublets in the downfield region due to the electron-withdrawing nature of the ester and isocyanate groups.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbons of the ester and isocyanate groups, the carbons of the aromatic ring, and the carbons of the ethyl group. The precise chemical shifts are sensitive to the electronic environment, confirming the presence and connectivity of all functional groups.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | -CH₃ (Ethyl) | ~1.4 | Triplet | ~7.1 |
| -CH₂- (Ethyl) | ~4.4 | Quartet | ~7.1 | |
| Ar-H (ortho to -NCO) | ~7.1-7.2 | Doublet | ~8.5 | |
| Ar-H (ortho to -COOEt) | ~8.0-8.1 | Doublet | ~8.5 | |
| ¹³C NMR | -CH₃ (Ethyl) | ~14.2 | ||
| -CH₂- (Ethyl) | ~61.5 | |||
| Ar-C (ortho to -NCO) | ~119.0 | |||
| Ar-C (ipso, attached to -NCO) | ~138.0 | |||
| Ar-C (ortho to -COOEt) | ~131.0 | |||
| Ar-C (ipso, attached to -COOEt) | ~128.0 | |||
| C=O (Ester) | ~165.5 | |||
| N=C=O (Isocyanate) | ~124.5 |
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by two highly characteristic absorption bands. A very strong and sharp peak corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group appears prominently. Additionally, the strong absorption from the ester carbonyl (C=O) stretch is readily identifiable. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of the solid or liquid sample directly with minimal preparation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280-2250 | Strong, Sharp |
| Ester (C=O) | Stretch | 1730-1715 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
| Ester (C-O) | Stretch | 1300-1100 | Strong |
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. The aromatic ring in this compound acts as a chromophore, allowing for its detection and quantification. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to its concentration. This relationship enables researchers to accurately determine the concentration of the compound in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax).
Furthermore, this technique is valuable in polymer science. When this compound is grafted onto a polymer backbone, such as cellulose (B213188), the degree of substitution can be determined. By measuring the UV absorbance of a solution of the modified polymer, and knowing the molar absorptivity of the isocyanate-benzoate chromophore, the extent of functionalization can be calculated. usm.edu
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) for the compound appears at an m/z of 191, corresponding to its molecular weight. nih.gov
Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides corroborating evidence for the molecule's structure. For instance, a common fragmentation pathway for aromatic esters is the loss of the alkoxy group. nih.gov
Key fragmentation steps include:
Loss of an ethoxy radical (•OC₂H₅): The molecular ion (m/z 191) can lose an ethoxy radical (mass = 45 Da), resulting in a prominent peak at m/z 146. This corresponds to the stable 4-isocyanatobenzoyl cation.
Loss of ethylene (B1197577) (C₂H₄): Another possible fragmentation involves the loss of a neutral ethylene molecule (mass = 28 Da), which would lead to a fragment ion at m/z 163.
Further Fragmentation: The fragment at m/z 146 can further lose carbon monoxide (CO, mass = 28 Da) to yield a fragment at m/z 118, which can then fragment further.
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 191 | [C₁₀H₉NO₃]⁺• | Molecular Ion (M⁺•) |
| 163 | [C₈H₅NO₃]⁺• | [M - C₂H₄]⁺• |
| 146 | [C₈H₄NO₂]⁺ | [M - •OC₂H₅]⁺ |
| 90 | [C₆H₄N]⁺ | Further fragmentation |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (eluent), such as a mixture of hexanes and ethyl acetate (B1210297). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (eluent).
Flash Column Chromatography: For preparative-scale purification, flash column chromatography is widely used. The crude product is loaded onto a column packed with silica gel and eluted under pressure with a suitable solvent system, often determined from prior TLC analysis (e.g., hexanes:ethyl acetate mixtures). rsc.org The different components of the mixture travel through the column at different rates, allowing for the collection of the pure this compound in separate fractions.
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for the final purity assessment of the compound. Using a reverse-phase column, a mobile phase of acetonitrile (B52724) and water allows for the precise quantification of the compound and the detection of any minor impurities.
Thermal Analysis Techniques in Polymer Characterization (e.g., Differential Scanning Calorimetry for Glass Transition and Melting Temperatures)
This compound serves as a valuable monomer for synthesizing polymers, such as polyurethanes and for modifying natural polymers like cellulose. sigmaaldrich.com Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize these resulting polymers. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
When a polymer derived from this compound is analyzed by DSC, several key thermal transitions can be identified:
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC thermogram. The Tg is a critical parameter that defines the upper use temperature for many applications.
Crystallization Temperature (Tc): Upon cooling from a melt, or sometimes during heating (cold crystallization), amorphous polymer chains can organize into ordered crystalline domains. This is an exothermic process, appearing as a peak on the DSC curve.
Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. This is an endothermic process, resulting in a distinct peak.
Mechanical Property Evaluation of Polymeric Composites (e.g., Tensile Strength)
The evaluation of mechanical properties is fundamental to understanding the performance and durability of polymeric composites. While specific research detailing the mechanical property evaluation of composites incorporating this compound is not extensively available in publicly accessible literature, the chemical nature of this compound allows for a theoretical discussion of its potential impact on the mechanical characteristics of polymers, particularly in the context of tensile strength.
This compound possesses a highly reactive isocyanate group (-NCO) and a rigid aromatic ring structure. These features suggest its potential utility as a chemical modifier or a cross-linking agent in polymer matrices that have active hydrogen atoms, such as polyols, polyamines, and certain epoxy resins. The reaction of the isocyanate group with these functionalities can lead to the formation of urethane (B1682113) or urea (B33335) linkages, respectively.
The incorporation of this compound into a polymer backbone would introduce rigid aromatic structures. In polyurethane systems, for instance, aromatic isocyanates are known to contribute to the hard segment content. mdpi.commdpi.com This generally leads to an increase in the material's hardness, stiffness, and tensile strength. mdpi.compflaumer.com The aromatic rings can enhance intermolecular forces and chain stiffness, which in turn can improve the load-bearing capacity of the resulting composite material.
Studies on various polyurethane systems have demonstrated a clear relationship between the structure of the isocyanate component and the final mechanical properties of the polymer. mdpi.comscilit.com For example, polyurethanes based on aromatic isocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) typically exhibit higher tensile strength compared to those synthesized with aliphatic isocyanates. mdpi.com This is attributed to the rigidity of the aromatic structures and the potential for strong hydrogen bonding interactions. mdpi.com Given that this compound also contains an aromatic ring, it is plausible that its inclusion in a polymer matrix could lead to similar enhancements in mechanical performance.
Detailed Research Findings
Future Research Trajectories and Prospective Applications
Innovations in Catalyst Development for Enhanced Reaction Efficiency and Selectivity
The synthesis of isocyanates, including Ethyl 4-isocyanatobenzoate, is undergoing a significant transformation, with a strong emphasis on developing novel catalysts that improve reaction efficiency and selectivity while moving away from hazardous reagents like phosgene (B1210022). researchgate.netacs.org Future research is focused on several key areas of catalyst innovation.
Homogeneous catalysis, particularly using transition metal complexes of palladium, rhodium, and ruthenium, has been a primary focus for the reductive carbonylation of nitro compounds to form isocyanates. nih.govresearchgate.net A significant advancement in this area is the development of ruthenium-based pincer complexes, which have demonstrated the ability to catalyze the acceptorless dehydrogenative coupling of formamides and alcohols or amines to selectively produce carbamates and ureas, respectively, using formamides as isocyanate surrogates. acs.org
However, the challenge of separating and recycling homogeneous catalysts has spurred research into heterogeneous catalysts. acs.org Zinc-based catalysts, including zinc oxides and composite catalysts, are showing promise for the thermal decomposition of carbamates to isocyanates, a key step in many non-phosgene routes. acs.orgresearchgate.net These catalysts are advantageous due to their high activity, cost-effectiveness, and compatibility with a range of substrates. acs.org The central research direction aims to optimize these catalysts for specific reaction conditions to maximize conversion and yield. acs.org
Biocatalysis represents another promising frontier. While still an emerging area for isocyanate synthesis, the use of enzymes could offer unparalleled selectivity and milder reaction conditions, aligning perfectly with green chemistry principles.
Future catalyst development will likely focus on:
Nanocatalysts: Offering high surface area and unique electronic properties for enhanced reactivity.
Supported Catalysts: Immobilizing active metal centers on solid supports to facilitate easy recovery and reuse.
Multi-functional Catalysts: Combining different catalytic functionalities into a single material to perform multiple reaction steps in a one-pot process.
| Catalyst Type | Examples | Advantages | Research Focus |
| Homogeneous Transition Metal Catalysts | Palladium, Rhodium, Ruthenium complexes | High activity and selectivity | Development of more stable and recyclable catalysts, such as pincer complexes. acs.org |
| Heterogeneous Catalysts | Zinc oxides, Composite metal oxides | Ease of separation and recycling, cost-effective | Optimization of catalyst composition and structure for improved performance. acs.orgresearchgate.net |
| Biocatalysts | Enzymes | High selectivity, mild reaction conditions | Discovery and engineering of enzymes for isocyanate synthesis. |
Advancements in Green Chemistry Principles for Sustainable Synthesis and Utilization
The application of green chemistry principles is revolutionizing the synthesis and use of this compound, aiming to reduce the environmental impact and improve the safety of chemical processes. yale.eduacs.org The 12 principles of green chemistry provide a framework for this sustainable transformation. yale.edu
A primary focus has been the development of phosgene-free synthesis routes . researchgate.netacs.orgnwo.nl Phosgene is a highly toxic and corrosive chemical traditionally used in isocyanate production. researchgate.net Alternative, greener routes include the thermal decomposition of carbamates, which can be synthesized from less hazardous starting materials like amines and dimethyl carbonate or urea (B33335). researchgate.netnih.gov These methods avoid the formation of corrosive byproducts like HCl. researchgate.net
Atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is another key principle. acs.org Catalytic processes are inherently more atom-economical than stoichiometric ones. yale.edu The development of efficient catalysts, as discussed in the previous section, directly contributes to improving the atom economy of this compound synthesis.
Other green chemistry principles being actively researched include:
Use of Renewable Feedstocks: Exploring the production of isocyanates from biomass-derived sources to reduce reliance on fossil fuels. researchgate.netmostwiedzy.pl
Safer Solvents and Auxiliaries: Investigating the use of greener solvents or solvent-free reaction conditions.
Design for Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures. yale.edu
Waste Prevention: Designing synthetic pathways that minimize the generation of waste products. yale.edu For example, in some non-phosgene processes, byproducts like methanol (B129727) can be recycled. nih.gov
The Curtius rearrangement, a method for producing isocyanates from acyl azides, is considered a clean, high-yielding approach with inexpensive reagents and inert byproducts. The development of continuous flow processes for this reaction is enhancing its safety and scalability. google.com
Computational Chemistry and Machine Learning in Rational Design of Novel Derivatives
Computational chemistry and machine learning are emerging as powerful tools for the rational design of novel derivatives of this compound with tailored properties. These in silico approaches can significantly accelerate the discovery and development process by predicting molecular properties and suggesting synthetic pathways, thereby reducing the need for extensive trial-and-error experimentation. acnnewswire.comyoutube.com
Quantum chemical simulations can provide accurate predictions of the electronic structure and reactivity of molecules. youtube.com This information is invaluable for understanding the properties of existing derivatives and for designing new ones with desired characteristics, such as enhanced reactivity, specific electronic properties, or improved thermal stability.
Machine learning (ML) algorithms can be trained on large datasets of chemical information to identify structure-property relationships. nih.gov These trained models can then be used to:
Predict the properties of virtual compounds, allowing for the rapid screening of large chemical libraries.
Design new molecules with optimized properties by navigating the chemical space.
Suggest synthetic routes for target molecules from commercially available starting materials. acnnewswire.com
A notable application of machine learning in a related area is the prediction of drug release kinetics from isocyanate-derived aerogels. rsc.org In this study, ML algorithms were successfully used to predict and validate the in vitro drug release profiles, with morphology and pore structure identified as key influencing factors. rsc.org This demonstrates the potential of ML to guide the design of functional materials derived from isocyanates like this compound for specific applications.
Future research in this area will likely involve the development of more sophisticated ML models that can handle more complex molecular systems and predict a wider range of properties with higher accuracy. The integration of AI with automated synthesis platforms could further accelerate the discovery of novel this compound derivatives.
Identification of Novel Biological Targets and Therapeutic Paradigms
The versatile structure of this compound makes it an attractive scaffold for the synthesis of novel bioactive compounds. The isocyanate group provides a reactive handle for conjugation with various molecules, while the benzoate (B1203000) moiety can be further functionalized to modulate the compound's properties. This compound has been used in the preparation of ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4-(2-oxocyclohexanecarboxamido)benzoate. sigmaaldrich.comcenmed.com
Future research is focused on the rational design and synthesis of this compound derivatives to target specific biological molecules and pathways implicated in various diseases. Computational methods, such as molecular docking, can be used to predict the binding affinity of designed compounds to their biological targets, guiding the synthetic efforts.
One promising therapeutic paradigm is the development of inhibitors for specific enzymes or receptors. For instance, derivatives could be designed to target kinases, proteases, or nuclear receptors that are dysregulated in cancer or inflammatory diseases. A study on novel pyrazoline benzenesulfonamide (B165840) derivatives as inhibitors of estrogen receptor alpha (ERα) for the treatment of breast cancer highlights a similar drug design strategy. mdpi.com
Another area of interest is the development of bioconjugates, where this compound derivatives are attached to targeting moieties like antibodies or peptides to deliver a therapeutic payload to specific cells or tissues.
The identification of novel biological targets for these derivatives will likely be driven by advances in chemical biology and proteomics, which can help to identify proteins that interact with small molecules. High-throughput screening of libraries of this compound derivatives against a panel of biological targets will also be a key strategy for identifying new therapeutic leads.
Engineering of Advanced Functional Materials with Tailored Performance Characteristics
The unique chemical structure of this compound, featuring a rigid aromatic ring and a highly reactive isocyanate group, makes it an excellent building block for the engineering of advanced functional materials with tailored properties. Its applications range from the modification of natural polymers to the synthesis of high-performance synthetic polymers.
A key application of this compound is in the preparation of cellulose (B213188) carbamate (B1207046) and ester derivatives . sigmaaldrich.com The reaction of the isocyanate group with the hydroxyl groups of cellulose allows for the modification of its properties, leading to materials with improved solubility, thermoplasticity, or other desired characteristics.
Isocyanates are the fundamental precursors for polyurethanes , a versatile class of polymers with a wide range of applications. mostwiedzy.pl this compound can be used as a monomer to introduce rigid aromatic segments into the polyurethane backbone, thereby enhancing the material's thermal stability and mechanical strength. Research into biodegradable and biocompatible polyurethanes based on novel isocyanates is an active area, with potential applications in the biomedical field. mdpi.com
Furthermore, the reactivity of the isocyanate group can be exploited to create novel materials such as isocyanate-derived aerogels . rsc.org These materials possess high porosity and surface area, making them suitable for applications like drug delivery, catalysis, and insulation.
Future research in this domain will focus on:
The synthesis of novel polymers and copolymers incorporating this compound to achieve specific performance characteristics.
The development of smart materials that respond to external stimuli such as light, temperature, or pH.
The creation of sustainable materials by incorporating renewable resources and designing for biodegradability.
| Material Class | Precursor | Potential Applications |
| Modified Cellulose | This compound, Cellulose | Bioplastics, textiles, composites |
| Polyurethanes | This compound, Polyols | Foams, coatings, elastomers, biomedical devices mdpi.commdpi.com |
| Aerogels | This compound | Drug delivery, insulation, catalysis rsc.org |
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis of the isocyanate group.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Adjust stoichiometry (e.g., excess isocyanate reagent) to improve yields in multi-step syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Q. Key Techniques :
- ¹H NMR : Look for the isocyanate proton signal at δ ~8.4–8.9 ppm (singlet) and the ethyl ester quartet at δ ~4.2–4.3 ppm .
- IR Spectroscopy : Confirm the N=C=O stretch at ~2250–2270 cm⁻¹ .
- Mass Spectrometry (ESI) : Expect [M+H]+ at m/z = 192.1 (calculated for C₁₀H₉NO₃) .
Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in peak assignments .
Advanced: How can researchers resolve contradictions in reported yields or purity of this compound derivatives?
Discrepancies often arise from:
- Reaction Conditions : Temperature fluctuations during isocyanate formation (e.g., exothermic side reactions) .
- Purification Methods : Incomplete removal of byproducts (e.g., urea derivatives) due to inadequate column chromatography gradients .
Q. Methodological Solutions :
- Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature monitoring).
- Use HPLC to quantify purity and identify impurities (e.g., residual amines or solvents) .
Advanced: What strategies are effective for incorporating this compound into multi-step syntheses of bioactive compounds?
This compound is widely used as a urea/thiourea linker in drug discovery. Example applications include:
- Kinase Inhibitors : React with primary/secondary amines in tetrahydrobenzothiazole scaffolds to form ureido linkages (Scheme 4, ).
- Anticancer Agents : Couple with pyrimidinyl anilines to generate biphenylurea derivatives (64% yield, ).
Q. Design Considerations :
- Ensure compatibility with protecting groups (e.g., avoid nucleophilic solvents like water or alcohols).
- Use DMF as a polar aprotic solvent to enhance reactivity in heterocyclic systems .
Advanced: How should researchers analyze spectral data discrepancies (e.g., NMR shifts) in this compound derivatives?
Q. Common Issues :
- Solvent Effects : DMSO-d₆ may cause downfield shifts for aromatic protons compared to CDCl₃ .
- Tautomerism : Urea derivatives may exhibit dynamic equilibria, broadening NMR signals.
Q. Resolution Methods :
- Record variable-temperature NMR to identify tautomeric states.
- Compare experimental data with crystallographic structures (if available) to validate assignments .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanate vapors.
- Waste Disposal : Quench residual isocyanate with aqueous ammonia before disposal .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine vs. alcohol reactivity) .
- Molecular Docking : Predict binding affinities of urea-linked derivatives to biological targets (e.g., kinase active sites) .
Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .
Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?
- Solubility : Soluble in DCM, DMF, and THF; poorly soluble in water or hexane .
- Stability : Hydrolyzes in moist environments to form 4-aminobenzoic acid derivatives. Store under argon at –20°C for long-term stability .
Advanced: How can researchers design assays to evaluate the biological activity of this compound-derived compounds?
- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Kinase Inhibition : Employ fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Controls : Include parent scaffolds (e.g., unmodified benzothiazoles) to isolate the urea moiety’s contribution .
Advanced: What methodologies are recommended for troubleshooting failed coupling reactions involving this compound?
- Diagnostic Steps :
- Check reagent purity via TLC or NMR.
- Verify anhydrous conditions (e.g., test with molecular sieves).
- Screen alternative catalysts (e.g., DMAP for sluggish reactions) .
- Salvage Strategies : Isolate intermediates (e.g., carbamate byproducts) for re-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
